molecular formula C15H10N4O5S3 B2776320 (Z)-5-nitro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 865182-09-8

(Z)-5-nitro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No.: B2776320
CAS No.: 865182-09-8
M. Wt: 422.45
InChI Key: JWSCOQKDYIBBSA-ICFOKQHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that likely contains a benzothiazole ring, a thiophene ring, and a nitro group . Benzothiazole and thiophene are both aromatic heterocyclic compounds, which are often used in medicinal chemistry due to their broad range of chemical and biological properties .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving heterocyclic compounds . For instance, triazoles can be synthesized through copper(I) catalyzed azide-alkyne cycloaddition reactions .


Molecular Structure Analysis

The molecular structure of this compound likely involves multiple ring structures, including a benzothiazole ring and a thiophene ring . These rings are likely connected by various functional groups, including a nitro group .

Scientific Research Applications

Green Synthesis and Antimicrobial Activity

A study discusses the synthesis of thiophene derivatives through a green approach utilizing 1,3-dipolar cycloaddition methodology. These compounds, including variants like N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides, have shown potential antimicrobial activity against bacteria such as B. subtilis and fungi like A. niger, highlighting the potential of thiophene derivatives in developing new antimicrobial agents (D. Sowmya et al., 2018).

Synthesis and Characterization for Antimicrobial Evaluation

Another study focused on the synthesis and characterization of thiophene derivatives for antimicrobial evaluation, showcasing the chemical versatility and potential pharmaceutical applications of such compounds. These efforts further demonstrate the relevance of thiophene-based compounds in drug development and the importance of structural modifications to enhance biological activity (Sailaja Rani Talupur et al., 2021).

Electrophilic Substitution Reactions

Research into the reactivity of thiophene derivatives, such as the synthesis of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline and its derivatives, uncovers the chemical behavior of thiophene compounds under electrophilic substitution reactions. This information is crucial for designing synthesis pathways for novel compounds with potential applications in organic electronics, pharmaceuticals, and other areas (A. Aleksandrov et al., 2020).

Potential Anti-inflammatory and Analgesic Agents

The development of thiophene derivatives as potential anti-inflammatory and analgesic agents is another area of interest. Studies have shown that specific thiophene derivatives can exhibit significant anti-inflammatory and nociceptive activities, suggesting their potential as therapeutic agents in treating conditions associated with inflammation and pain (I. Fakhr et al., 2009).

Properties

IUPAC Name

5-nitro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O5S3/c1-2-7-18-10-4-3-9(27(16,23)24)8-12(10)26-15(18)17-14(20)11-5-6-13(25-11)19(21)22/h1,3-6,8H,7H2,(H2,16,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSCOQKDYIBBSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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